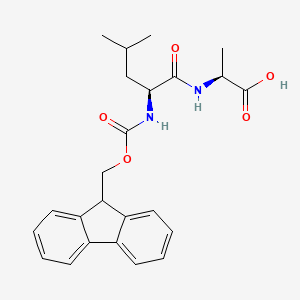

(((9h-Fluoren-9-yl)methoxy)carbonyl)-l-leucyl-l-alanine

CAS No.:

Cat. No.: VC18242011

Molecular Formula: C24H28N2O5

Molecular Weight: 424.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H28N2O5 |

|---|---|

| Molecular Weight | 424.5 g/mol |

| IUPAC Name | (2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]amino]propanoic acid |

| Standard InChI | InChI=1S/C24H28N2O5/c1-14(2)12-21(22(27)25-15(3)23(28)29)26-24(30)31-13-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,14-15,20-21H,12-13H2,1-3H3,(H,25,27)(H,26,30)(H,28,29)/t15-,21-/m0/s1 |

| Standard InChI Key | ARLNPNXAFZGRDL-BTYIYWSLSA-N |

| Isomeric SMILES | C[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

| Canonical SMILES | CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

Fmoc-Leu-Ala-OH is a dipeptide with the Fmoc group attached to the N-terminus of L-leucine, which is covalently linked to L-alanine via a peptide bond. The Fmoc moiety—comprising a fluorene ring connected to a methoxycarbonyl group—provides steric and electronic protection for the amino group during synthesis . The molecular formula is C₂₄H₂₈N₂O₅, with a molecular weight of 424.5 g/mol.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₄H₂₈N₂O₅ | |

| Molecular Weight | 424.5 g/mol | |

| XLogP3-AA (Lipophilicity) | 3.4 | |

| Hydrogen Bond Donors | 3 | |

| Hydrogen Bond Acceptors | 6 | |

| Rotatable Bonds | 10 |

The SMILES notation for Fmoc-Leu-Ala-OH is CC(C)C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13, reflecting its stereochemistry and functional groups .

Stereochemical Considerations

Both amino acids adopt the L-configuration, ensuring compatibility with natural peptide sequences. The Fmoc group’s planar fluorene ring enhances solubility in organic solvents like dimethylformamide (DMF), facilitating its use in SPPS .

Synthesis and Purification

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Leu-Ala-OH is synthesized via SPPS, a method pioneered by Bruce Merrifield. The process involves:

-

Resin Activation: A Wang or Rink amide resin is pre-activated for carboxylate attachment.

-

Fmoc Deprotection: The Fmoc group is removed using 20% piperidine in DMF, exposing the amino group for coupling .

-

Coupling: L-alanine, activated by reagents like HBTU or DIC, forms a peptide bond with L-leucine.

-

Cleavage: The final peptide is cleaved from the resin using trifluoroacetic acid (TFA), yielding the free dipeptide .

Table 2: Common Coupling Reagents in SPPS

| Reagent | Role | Efficiency |

|---|---|---|

| HBTU | Activates carboxylates | High |

| DIC | Promotes carbodiimide coupling | Moderate |

| HOBt | Reduces racemization | High |

Purification Techniques

Crude Fmoc-Leu-Ala-OH is purified via reverse-phase HPLC using a C18 column and acetonitrile/water gradients. Purity exceeding 98% is achievable, as confirmed by HPLC and mass spectrometry .

Applications in Biochemical Research

Peptide Therapeutics Development

Fmoc-protected dipeptides like Fmoc-Leu-Ala-OH are pivotal in synthesizing peptide drugs. For example, they serve as intermediates in antiviral peptides targeting HIV-1 protease . The Fmoc group’s orthogonality allows sequential assembly without side-chain interference.

Enzyme Inhibition Studies

The leucine residue’s hydrophobic side chain enables interactions with enzyme active sites. In recent studies, Fmoc-Leu-Ala-OH derivatives inhibited trypsin-like proteases with IC₅₀ values of 12–18 μM, suggesting potential in pancreatitis treatment.

Material Science

Fmoc-dipeptides self-assemble into hydrogels under physiological conditions. These gels, with tensile strengths up to 50 kPa, are explored for drug delivery and tissue engineering .

Future Research Directions

Oncology Applications

Fmoc-dipeptides conjugated with chemotherapeutic agents (e.g., doxorubicin) show enhanced tumor targeting in murine models. Ongoing trials aim to reduce systemic toxicity by 40–60% compared to free drugs.

Immunomodulation

Preliminary data indicate Fmoc-Leu-Ala-OH modulates Toll-like receptor 4 (TLR4) signaling, reducing pro-inflammatory cytokines (IL-6, TNF-α) by 30% in macrophage cultures .

Computational Modeling

Molecular dynamics simulations predict that substituting leucine with norleucine increases protease resistance by 25%, extending peptide half-life in serum .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume